8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-
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Overview
Description
8H-Indeno[1,2-d]oxazole, 2,2’-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3’aS,8aR,8’aR)- is a complex organic compound with the molecular formula C23H22N2O2 and a molecular weight of 358.43 This compound is characterized by its unique structure, which includes an indeno-oxazole core and two dihydro-indeno-oxazole units linked by a methylethylidene bridge
Preparation Methods
The synthesis of 8H-Indeno[1,2-d]oxazole, 2,2’-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3’aS,8aR,8’aR)- involves several steps. The synthetic route typically starts with the preparation of the indeno-oxazole core, followed by the introduction of the methylethylidene bridge. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxazole derivatives, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
8H-Indeno[1,2-d]oxazole, 2,2’-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3’aS,8aR,8’aR)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Industrially, it can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions. Understanding these mechanisms is crucial for optimizing its applications in various fields.
Comparison with Similar Compounds
Compared to other similar compounds, 8H-Indeno[1,2-d]oxazole, 2,2’-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3’aS,8aR,8’aR)- stands out due to its unique structure and properties. Similar compounds include other indeno-oxazole derivatives and bis-indeno compounds. Each of these compounds has distinct characteristics that make them suitable for different applications. The uniqueness of 8H-Indeno[1,2-d]oxazole lies in its specific stereochemistry and the presence of the methylethylidene bridge, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18?,19+,20?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHISRBSXBFRLC-SOAISFHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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